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Compound of Interest

Compound Name: 3-Bromophenethyl alcohol

Cat. No.: B1273047 Get Quote

A Guide to the Spectroscopic Interpretation of 3-
Bromophenethyl Alcohol
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-
bromophenethyl alcohol, a key intermediate in pharmaceutical and organic synthesis. The

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data is detailed for researchers, scientists, and professionals in drug development to

facilitate its identification and characterization.

Molecular Structure and Spectroscopic Overview
Structure: 3-Bromophenethyl alcohol Molecular Formula: C₈H₉BrO Molecular Weight: 201.06

g/mol [1] CAS Number: 28229-69-8[1]

The structural elucidation of 3-bromophenethyl alcohol is achieved through the synergistic

use of NMR, IR, and MS. NMR spectroscopy provides detailed information about the carbon-

hydrogen framework, IR spectroscopy identifies the key functional groups, and mass

spectrometry confirms the molecular weight and provides insight into the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

observing the magnetic properties of atomic nuclei. For 3-bromophenethyl alcohol, both ¹H

and ¹³C NMR provide crucial data.
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¹H NMR Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring

environments. The spectrum of 3-bromophenethyl alcohol is characterized by signals

corresponding to the aromatic protons, the two methylene groups, and the hydroxyl proton.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

Aromatic (Ar-H) 7.15 - 7.40 Multiplet 4H

Methylene (-CH₂-OH) ~3.85 Triplet 2H

Methylene (Ar-CH₂-) ~2.85 Triplet 2H

Hydroxyl (-OH)
Variable (e.g., ~1.6-

2.5)
Singlet (broad) 1H

Interpretation:

The complex multiplet in the aromatic region (7.15-7.40 ppm) is characteristic of a

substituted benzene ring.

The downfield triplet at approximately 3.85 ppm corresponds to the methylene protons

adjacent to the electronegative oxygen atom of the alcohol.[2]

The triplet at around 2.85 ppm is assigned to the benzylic methylene protons.

The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary

depending on concentration, solvent, and temperature.[3] This peak would disappear upon a

"D₂O shake," confirming its assignment.[2]

¹³C NMR Data
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
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Carbon Assignment Chemical Shift (δ, ppm)

Aromatic (C-Br) ~122

Aromatic (CH) ~126 - 132

Aromatic (C-CH₂) ~141

Methylene (-CH₂-OH) ~63

Methylene (Ar-CH₂-) ~39

Interpretation:

Six distinct signals are expected for the eight carbon atoms due to the symmetry of the

aromatic ring.

The carbon attached to the bromine (C-Br) appears around 122 ppm.

The signals for the aromatic CH carbons are observed in the typical range of 126-132 ppm.

[4]

The ipso-carbon (C-CH₂) is found further downfield at approximately 141 ppm.[4]

The carbon of the methylene group attached to the hydroxyl group (-CH₂-OH) is deshielded

by the oxygen and appears around 63 ppm.[4]

The benzylic methylene carbon (Ar-CH₂) has a chemical shift of about 39 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[5]
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Vibrational Mode Frequency (cm⁻¹) Intensity

O-H Stretch (alcohol) 3200 - 3550 Strong, Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 2960 Medium

C=C Stretch (aromatic) 1450 - 1600 Medium

C-O Stretch (alcohol) 1000 - 1260 Strong

C-Br Stretch 500 - 600 Medium-Strong

Interpretation:

A prominent, broad absorption in the region of 3200-3550 cm⁻¹ is a definitive indicator of the

O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen

bonding.[6]

Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.[7]

The peaks in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the aliphatic

methylene groups.[7]

The presence of the aromatic ring is further confirmed by C=C stretching absorptions

between 1450 and 1600 cm⁻¹.[7]

A strong C-O stretching band is expected between 1000 and 1260 cm⁻¹.[6]

The C-Br stretch typically appears in the fingerprint region, around 500-600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule upon ionization.
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m/z Relative Intensity Proposed Fragment

200/202 Moderate
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

182/184 Low [M - H₂O]⁺

171/173 Moderate [M - CH₂OH]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

31 High [CH₂OH]⁺

Interpretation:

The molecular ion peak [M]⁺ is observed as a pair of peaks at m/z 200 and 202 with an

approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom

(due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

A small peak corresponding to the loss of water (18 amu) at m/z 182/184 is a common

fragmentation pathway for alcohols.[8][9]

Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, is a characteristic

fragmentation for primary alcohols.[6] This results in the formation of a stable [CH₂OH]⁺

fragment at m/z 31.

Another significant fragmentation is the benzylic cleavage to lose the CH₂OH group, leading

to the formation of the bromobenzyl radical and a tropylium ion fragment at m/z 91.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample like 3-bromophenethyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-20 mg of 3-bromophenethyl alcohol in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[10]
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Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly

into a clean 5 mm NMR tube to remove any particulate matter.[11][12] The final volume in

the tube should be around 4-5 cm.

Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking

onto the deuterium signal of the solvent, shimming the magnetic field to optimize

homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data

using appropriate pulse sequences and parameters.[10]

Infrared (IR) Spectroscopy (Neat Liquid/Thin Film)
Sample Preparation: Place a single drop of neat 3-bromophenethyl alcohol onto the

surface of a clean, dry salt plate (e.g., NaCl or KBr).[13]

Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a

thin, uniform film between the plates.[14]

Data Acquisition: Mount the plates in the spectrometer's sample holder. Record a

background spectrum of the empty instrument first. Then, acquire the sample spectrum,

typically over a range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (MS) (Electron Ionization)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as methanol or acetonitrile.[15] Further dilution may be necessary.

Injection: Introduce the sample into the mass spectrometer, often via direct infusion or

through a gas chromatography (GC) inlet, which vaporizes the sample.[16]

Ionization and Analysis: In the ion source, high-energy electrons bombard the vaporized

molecules, causing ionization and fragmentation.[17] The resulting ions are then accelerated,

separated by the mass analyzer based on their mass-to-charge (m/z) ratio, and detected.[16]

Logical Workflow for Spectroscopic Interpretation
The following diagram illustrates the logical workflow for combining data from different

spectroscopic techniques to elucidate the structure of an unknown compound like 3-
bromophenethyl alcohol.
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Workflow for Structural Elucidation of 3-Bromophenethyl Alcohol
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Caption: Logical workflow for spectroscopic data integration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.youtube.com/watch?v=pT4rMLIQUjE
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://chemtl.york.ac.uk/instrumentation/nmr/sample
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://m.youtube.com/watch?v=HiluEuwgJhw
https://www.benchchem.com/product/b1273047#spectroscopic-data-interpretation-for-3-bromophenethyl-alcohol-nmr-ir-ms
https://www.benchchem.com/product/b1273047#spectroscopic-data-interpretation-for-3-bromophenethyl-alcohol-nmr-ir-ms
https://www.benchchem.com/product/b1273047#spectroscopic-data-interpretation-for-3-bromophenethyl-alcohol-nmr-ir-ms
https://www.benchchem.com/product/b1273047#spectroscopic-data-interpretation-for-3-bromophenethyl-alcohol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1273047?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

